1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol
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Overview
Description
1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a fluoropyrimidine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidine and fluoropyrimidine moieties imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the fluoropyrimidine group. One common method involves the reaction of a pyrrolidine derivative with a fluoropyrimidine precursor under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs. The choice of reagents and solvents, as well as reaction conditions, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The fluoropyrimidine group can be reduced under specific conditions to modify its electronic properties.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Formation of pyrrolidin-3-one derivatives.
Reduction: Formation of reduced fluoropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to therapeutic effects in the case of antiviral or anticancer applications . The pyrrolidine ring can also enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine: Similar structure but with a chlorine atom instead of a hydroxyl group.
Fluorouracil (5-FU): A well-known fluoropyrimidine used in cancer treatment.
Capecitabine: An oral prodrug of fluorouracil used in chemotherapy.
Uniqueness
1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol is unique due to the combination of the pyrrolidine ring and the fluoropyrimidine group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c9-7-3-10-5-11-8(7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDHXVCAIPZFHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=NC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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